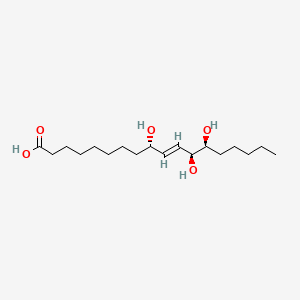

9,12,13-Trihydroxy-10-octadecenoic acid

Description

from roots & stem of Glycyrrhiza glabara; antistress compound; RN refers to (E)-isome

Properties

IUPAC Name |

(E)-9,12,13-trihydroxyoctadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIUMSLCYIJBQC-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29907-56-0, 97134-11-7 | |

| Record name | 9,12,13-Trihydroxy-10E-octadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29907-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12,13-Trihydroxy-10-octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029907560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of 9,12,13-Trihydroxy-10-octadecenoic Acid in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA) is a member of the oxylipin family of signaling molecules, which are integral to plant defense mechanisms. As a product of the lipoxygenase (LOX) pathway, 9,12,13-THOA and its isomers have demonstrated direct antimicrobial and antifungal properties, playing a role in the plant's innate immune response. This technical guide provides a comprehensive overview of the biosynthesis, putative signaling pathways, and known antifungal activities of 9,12,13-THOA. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are also presented to facilitate further research into its potential applications in agriculture and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated array of defense mechanisms to protect themselves against a wide range of pathogens and herbivores. A key component of this defense system is the production of a diverse group of signaling molecules known as oxylipins.[1] These molecules are enzymatically or non-enzymatically derived from the oxidation of polyunsaturated fatty acids.[2][3] Among the vast array of oxylipins, the C18 trihydroxy fatty acids, including this compound (9,12,13-THOA), have emerged as important players in plant immunity.[4]

This guide focuses on the current understanding of 9,12,13-THOA's role in plant defense, providing a technical resource for researchers in plant biology, pathology, and drug discovery.

Biosynthesis of this compound

The biosynthesis of 9,12,13-THOA is a multi-step enzymatic process that begins with the polyunsaturated fatty acid, linoleic acid (18:2). The pathway involves the sequential action of at least three classes of enzymes:

-

Lipoxygenase (LOX): The process is initiated by a lipoxygenase, which catalyzes the dioxygenation of linoleic acid to form a hydroperoxy fatty acid intermediate.[5][6]

-

Peroxygenase (POX): A peroxygenase then acts on the hydroperoxy fatty acid.[5][6]

-

Epoxide Hydrolase (EH): Finally, an epoxide hydrolase is believed to be involved in the formation of the trihydroxy structure.[5][6]

This pathway highlights the complex enzymatic machinery that plants utilize to generate specific oxylipin signals in response to stress.

Figure 1. Biosynthetic pathway of this compound.

Putative Signaling Pathway in Plant Defense

While the direct signaling cascade of 9,12,13-THOA is not yet fully elucidated, its role as an oxylipin suggests its integration into the broader plant defense signaling network, likely involving crosstalk with the jasmonic acid (JA) pathway.[1] Oxylipins are known to act as signaling molecules that can trigger downstream defense responses, including the expression of pathogenesis-related (PR) genes.[7]

A putative signaling pathway can be hypothesized as follows:

-

Pathogen Recognition and 9,12,13-THOA Production: Upon pathogen recognition, the biosynthesis of 9,12,13-THOA is induced.

-

Signal Perception: 9,12,13-THOA may be recognized by a yet-to-be-identified receptor.

-

Signal Transduction: This recognition event would likely trigger a downstream signaling cascade, possibly involving protein kinases and other secondary messengers.

-

Crosstalk with Jasmonic Acid Pathway: The 9,12,13-THOA signal may converge with or influence components of the JA signaling pathway, which is a central regulator of defense against necrotrophic pathogens and herbivores.[1]

-

Activation of Transcription Factors: The signaling cascade would ultimately lead to the activation of specific transcription factors (e.g., WRKY, MYC) that are known to regulate plant defense gene expression.[8][9]

-

Induction of Defense Genes: These transcription factors would then bind to the promoters of defense-related genes, such as those encoding PR proteins, enzymes for phytoalexin biosynthesis, and proteins involved in cell wall reinforcement, leading to an enhanced defense state.

Figure 2. A putative signaling pathway for 9,12,13-THOA in plant defense.

Quantitative Data on Antifungal Activity

Quantitative data on the antifungal activity of 9,12,13-THOA is still emerging. However, studies on related C18 trihydroxy fatty acids have demonstrated their efficacy against various plant pathogens. The available data is summarized in the table below. It is important to note that the activity of these compounds can be influenced by their specific stereochemistry and the fungal species being tested.

| Compound | Fungal Species | Activity Metric | Value | Reference |

| This compound isomers | Verticillium dahliae | MIC | 32 µg/mL | [4] |

| This compound isomers | Macrophomina phaseolina | MIC | 32 µg/mL | [4] |

| Linolenic acid (precursor) | Rhizoctonia solani | Mycelial growth reduction | at 100 µM | [4][10] |

| Linolenic acid (precursor) | Crinipellis perniciosa | Mycelial growth reduction | at 100 µM | [4][10] |

| Linoleic acid (precursor) | Crinipellis perniciosa | Mycelial growth reduction | at 100 µM | [4][10] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Extraction and Purification of 9,12,13-THOA from Plant Tissue

This protocol is adapted from general methods for oxylipin extraction and can be optimized for specific plant tissues.[11][12]

Materials:

-

Fresh or frozen plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 80% aqueous methanol with 0.1% formic acid and an antioxidant (e.g., butylated hydroxytoluene, BHT)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE conditioning solvent: Methanol

-

SPE equilibration solvent: Water

-

SPE wash solvent: 15% aqueous methanol

-

SPE elution solvent: Methanol

-

Internal standard (e.g., a deuterated analog of a related oxylipin)

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

To approximately 1 g of powdered tissue, add 10 mL of pre-chilled extraction solvent and the internal standard.

-

Homogenize the mixture thoroughly and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 4°C for 15 minutes at 10,000 x g.

-

Collect the supernatant and transfer to a new tube.

-

Concentrate the supernatant under vacuum to remove the methanol.

-

Adjust the pH of the remaining aqueous extract to ~3.0 with formic acid.

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the acidified aqueous extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 15% aqueous methanol to remove polar impurities.

-

Elute the oxylipins with 5 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Figure 3. Workflow for the extraction and purification of 9,12,13-THOA.

Quantification by UPLC-MS/MS

Quantification of 9,12,13-THOA is typically performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Conditions (Example):

-

UPLC System: A system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for 9,12,13-THOA and the internal standard need to be optimized. For 9,12,13-THOA (C18H34O5, MW: 330.46), the precursor ion would be [M-H]⁻ at m/z 329.4. Product ions would be determined by fragmentation experiments.

In Vitro Antifungal Bioassay (Broth Microdilution Method)

This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of 9,12,13-THOA against filamentous fungi.

Materials:

-

96-well microtiter plates.

-

Fungal pathogen of interest.

-

Potato Dextrose Broth (PDB) or other suitable liquid medium.

-

9,12,13-THOA stock solution in a suitable solvent (e.g., DMSO).

-

Solvent control (DMSO).

-

Positive control (a known fungicide).

-

Negative control (medium only).

-

Spectrophotometer or plate reader.

Procedure:

-

Prepare a spore suspension of the fungal pathogen and adjust the concentration to approximately 1 x 10⁵ spores/mL in PDB.

-

In the wells of a 96-well plate, perform serial dilutions of the 9,12,13-THOA stock solution in PDB to achieve a range of desired final concentrations.

-

Add the fungal spore suspension to each well.

-

Include solvent controls, positive controls, and negative controls on the same plate.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for a period sufficient for growth in the control wells (e.g., 48-72 hours).

-

Determine the MIC by visual inspection as the lowest concentration of 9,12,13-THOA that completely inhibits fungal growth. Alternatively, measure the optical density at a suitable wavelength (e.g., 600 nm) to quantify growth inhibition.

Conclusion

This compound is an important oxylipin involved in the complex defense network of plants. Its biosynthesis from linoleic acid and its demonstrated antifungal properties highlight its direct role in plant immunity. While its specific signaling pathway is an active area of research, it is likely integrated with the well-established jasmonic acid signaling cascade. The protocols provided in this guide offer a starting point for researchers to further investigate the precise mechanisms of action and potential applications of 9,12,13-THOA in developing novel strategies for crop protection and as a source of new bioactive compounds. Further research is needed to fully elucidate its signaling pathway, quantify its in planta concentrations during pathogen attack, and expand the understanding of its spectrum of antifungal activity.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. The Oxylipin Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Oxylipin Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulating the Regulators: The Control of Transcription Factors in Plant Defense Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal activities of four fatty acids against plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pinellic Acid: A Comprehensive Technical Guide on its Discovery, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinellic acid, a trihydroxy-octadecenoic acid, is a bioactive fatty acid originally isolated from the tuber of Pinellia ternata (Thunb.) Breit.[1][2][3] This plant has a long history of use in traditional Chinese medicine for treating cough, vomiting, and inflammation.[3] Pinellic acid has emerged as a compound of significant interest due to its diverse pharmacological activities, including immunomodulatory, anti-inflammatory, and potential anticancer effects.[4] This technical guide provides a comprehensive overview of the discovery, chemical properties, isolation, characterization, and known biological activities of Pinellic acid, complete with detailed experimental protocols and pathway visualizations to support further research and drug development efforts.

Chemical and Physical Properties

Pinellic acid, systematically named (9S, 12S, 13S)-9,12,13-trihydroxy-10(E)-octadecenoic acid, is a C18 fatty acid with three hydroxyl groups and one trans double bond.[1][4] Its structure and properties are summarized in the tables below.

Table 2.1: Chemical Identification of Pinellic Acid

| Identifier | Value |

| IUPAC Name | (E,9S,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid[4] |

| CAS Number | 97134-11-7[4] |

| Molecular Formula | C₁₈H₃₄O₅[4] |

| Molecular Weight | 330.46 g/mol [4] |

| Synonyms | 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid, 9,12,13-TriHOME[4] |

Table 2.2: Physicochemical Properties of Pinellic Acid

| Property | Value |

| Physical State | Solid |

| Melting Point | 104-106 °C (from methanol) |

| Solubility | Soluble in ethanol, limited solubility in water. |

| pKa (Predicted) | 4.78 ± 0.10 |

Isolation and Purification

Pinellic acid is naturally found in the tubers of Pinellia ternata. The following protocol outlines a common method for its extraction and purification.

Experimental Protocol: Extraction and Purification of Pinellic Acid from Pinellia ternata

3.1.1 Materials and Equipment:

-

Dried and powdered tubers of Pinellia ternata

-

Methanol

-

Hexane

-

Ethyl acetate

-

Soxhlet apparatus

-

Rotary evaporator

-

Hydrophobic interaction chromatography (HIC) column (e.g., Diaion HP-20)

-

Silica gel for column chromatography

-

Glass column for chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Infrared (IR) Spectrometer

3.1.2 Extraction:

-

Weigh a known amount of powdered Pinellia ternata tuber and place it in a thimble.

-

Perform Soxhlet extraction with methanol for 6-8 hours.[3]

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3 Purification:

-

Hydrophobic Interaction Chromatography (HIC):

-

Dissolve the crude methanolic extract in an appropriate starting buffer.

-

Load the solution onto a pre-equilibrated HIC column.

-

Wash the column with the starting buffer to remove unbound impurities.

-

Elute Pinellic acid using a decreasing salt gradient or an increasing organic solvent gradient (e.g., methanol).[3]

-

Collect fractions and monitor for the presence of Pinellic acid using Thin Layer Chromatography (TLC) or HPLC.

-

-

Silica Gel Column Chromatography:

-

Pool the fractions containing Pinellic acid from HIC and concentrate them.

-

Adsorb the concentrated sample onto a small amount of silica gel.

-

Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.[3]

-

Collect fractions and monitor by TLC to identify those containing pure Pinellic acid.

-

3.1.4 Characterization:

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the purified fractions on a reverse-phase C18 column.

-

Use a mobile phase such as 70% methanol containing 0.01% acetic acid at a flow rate of 1 mL/min.[3]

-

Pinellic acid should appear as a single, sharp peak.

-

-

Spectroscopic Analysis:

-

Confirm the structure of the isolated compound using Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Diagram 3.1: Experimental Workflow for Pinellic Acid Isolation

Caption: A flowchart illustrating the key steps in the isolation and characterization of Pinellic acid.

Biological Activities and Mechanisms of Action

Pinellic acid exhibits a range of biological activities, with its anti-inflammatory and immunomodulatory effects being the most well-characterized.

Anti-inflammatory Activity

Pinellic acid has demonstrated significant anti-inflammatory properties. Its primary mechanism of action in this regard is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-γ.[5][6][7]

4.1.1 PPAR-α/γ Activation:

PPARs are nuclear receptors that, upon activation by ligands, regulate the transcription of genes involved in lipid metabolism and inflammation. Pinellic acid acts as a dual agonist for PPAR-α and PPAR-γ.[5][6]

-

PPAR-α Activation: Leads to the suppression of pro-inflammatory signaling pathways.

-

PPAR-γ Activation: Inhibits the expression of inflammatory cytokines by antagonizing the activity of transcription factors such as NF-κB.

Diagram 4.1: Pinellic Acid-Mediated PPAR Signaling Pathway

Caption: Pinellic acid activates PPAR-α/γ, leading to the suppression of inflammatory gene expression.

4.1.2 Experimental Protocol: PPAR-α/γ Transactivation Assay (Luciferase Reporter Assay)

Materials:

-

Mammalian cells (e.g., HEK293T or HepG2)

-

Expression vectors for full-length human PPAR-α and PPAR-γ

-

Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene

-

Transfection reagent

-

Pinellic acid

-

Positive controls (e.g., GW7647 for PPAR-α, Rosiglitazone for PPAR-γ)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of Pinellic acid or the positive controls.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.

-

Calculate the fold activation relative to the vehicle control.

Immunomodulatory Activity

Pinellic acid has been shown to possess significant immunomodulatory effects, particularly as an oral adjuvant for nasal influenza vaccines.[1][2]

4.2.1 Adjuvant Activity:

Oral administration of Pinellic acid has been found to enhance the mucosal and systemic immune responses to intranasally administered influenza vaccines.[1][2] Specifically, it increases the production of antiviral IgA antibodies in nasal and bronchoalveolar washes and IgG antibodies in the serum.[1]

Table 4.1: Immunomodulatory Effects of Pinellic Acid as a Vaccine Adjuvant

| Immune Response | Effect of Pinellic Acid (1 µg, oral) with Nasal Influenza HA Vaccine (1 µg) |

| Nasal Antiviral IgA | 5.2-fold increase[1] |

| Bronchoalveolar Antiviral IgA | 2.5-fold increase[1] |

| Serum Antiviral IgG | 3-fold increase[1] |

| Bronchoalveolar Antiviral IgG | 3-fold increase[1] |

Anticancer Activity

Preliminary studies suggest that Pinellic acid may have anticancer properties. It has been reported to induce dose-dependent inhibition of various cancer cell lines.[8] The proposed mechanisms involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

4.3.1 Inhibition of NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of inflammation and is often dysregulated in cancer, promoting cell survival and proliferation. Pinellic acid, through its activation of PPAR-γ, can lead to the inhibition of the NF-κB signaling pathway.

Diagram 4.2: Pinellic Acid-Mediated Inhibition of NF-κB Pathway

Caption: Pinellic acid inhibits the NF-κB pathway, reducing the expression of pro-inflammatory and pro-survival genes.

4.3.2 Modulation of MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. While direct studies on Pinellic acid's effect on the MAPK pathway are limited, its anti-inflammatory and anticancer effects suggest a potential modulatory role.

4.3.3 Experimental Protocol: Western Blot for MAPK Pathway Activation

Materials:

-

Cancer cell line of interest

-

Pinellic acid

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cancer cells and treat them with various concentrations of Pinellic acid for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Antitussive and Expectorant Effects

The traditional use of Pinellia ternata as an antitussive and expectorant suggests that Pinellic acid may contribute to these effects. However, specific studies on the isolated compound are needed to confirm this activity.

4.4.1 Proposed Experimental Approach: Citric Acid-Induced Cough Model in Guinea Pigs

Procedure:

-

Administer Pinellic acid orally to guinea pigs at various doses.

-

After a set pre-treatment time, expose the animals to an aerosol of citric acid to induce coughing.

-

Record the number of coughs over a specific period.

-

Compare the cough response in Pinellic acid-treated animals to that of a vehicle control group and a positive control group (e.g., codeine).

-

A significant reduction in the number of coughs would indicate an antitussive effect.

Conclusion and Future Directions

Pinellic acid is a promising natural compound with a well-defined chemical structure and significant, pleiotropic biological activities. Its role as a dual PPAR-α/γ agonist provides a strong mechanistic basis for its observed anti-inflammatory effects. Furthermore, its immunomodulatory properties as a vaccine adjuvant and its potential anticancer activities warrant further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets of Pinellic acid within the NF-κB and MAPK signaling pathways.

-

Conducting in vivo studies to validate the anticancer efficacy of Pinellic acid in animal models.

-

Investigating the antitussive and expectorant properties of isolated Pinellic acid to support its traditional use.

-

Optimizing extraction and purification methods to improve the yield of Pinellic acid from natural sources or exploring synthetic routes for its production.

-

Conducting preclinical safety and pharmacokinetic studies to evaluate its potential as a therapeutic agent.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of Pinellic acid and explore its full therapeutic potential.

References

- 1. Pinellic acid from the tuber of Pinellia ternata Breitenbach as an effective oral adjuvant for nasal influenza vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. umpir.ump.edu.my [umpir.ump.edu.my]

- 4. Pinellic acid | C18H34O5 | CID 9858729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pinellic Acid Isolated from Quercetin-rich Onions has a Peroxisome Proliferator-Activated Receptor-Alpha/Gamma (PPAR-α/γ) Transactivation Activity. | Semantic Scholar [semanticscholar.org]

- 6. Pinellic Acid Isolated from Quercetin-rich Onions has a Peroxisome Proliferator-Activated Receptor-Alpha/Gamma (PPAR-α/γ) Transactivation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

The Biological Activity of Trihydroxy Octadecenoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxy octadecenoic acids (TriHOMEs) are a class of oxidized linoleic acid metabolites that have garnered significant interest in the scientific community for their diverse biological activities. These molecules, characterized by an eighteen-carbon chain with three hydroxyl groups and a double bond, exist as various isomers, with the position of the functional groups dictating their specific biological effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of TriHOMEs, with a focus on their anti-inflammatory, cytotoxic, and antifungal properties. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of trihydroxy octadecenoic acids and related compounds. It is important to note that specific IC50 and MIC values for many individual TriHOME isomers are not extensively reported in the literature. The data presented here is compiled from various studies and serves as a comparative reference.

Table 1: Anti-inflammatory Activity

| Compound | Assay | Target/Cell Line | IC50/Activity | Reference |

| Pinellic Acid (9S,12S,13S-Trihydroxy-10E-octadecenoic acid) | Adjuvant Activity | Not specified | Adjuvant and anti-inflammatory agent | [1] |

| Related Hydroxy Fatty Acids | ||||

| (-)-Catechin | COX-1 Inhibition | Not specified | 1.4 µM | [2] |

| S-Ketoprofen | COX-2 Inhibition | Guinea pig whole blood | 0.024 µM | [3] |

| S-Flurbiprofen | COX-2 Inhibition | Sheep placenta | 0.48 µM | [3] |

| S-Ketorolac | COX-2 Inhibition | Sheep placenta | 0.9 µM | [3] |

| FR038251 | iNOS Inhibition | Mouse iNOS | 1.7 µM | [4] |

| FR191863 | iNOS Inhibition | Mouse iNOS | 1.9 µM | [4] |

| Aminoguanidine | iNOS Inhibition | Mouse iNOS | 2.1 µM | [4] |

| FR038470 | iNOS Inhibition | Mouse iNOS | 8.8 µM | [4] |

Table 2: Cytotoxic Activity

| Compound | Cell Line | IC50 | Reference |

| 9-Oxo-(10E,12E)-octadecadienoic acid | Human Ovarian Cancer (HRA) | Exhibits cytotoxic activity | [5] |

| Related Polyacetylenic Acid | |||

| Minquartynoic acid | P-388 murine lymphocytic leukemia | 0.2 µg/mL (ED50) | [6] |

Table 3: Antifungal Activity

| Compound/Extract | Fungal Strain(s) | MIC (µg/mL) | Reference |

| 9,10,13-Trihydroxy-11-octadecenoic acid & 9,12,13-Trihydroxy-10-octadecenoic acid | Verticillium dahliae, Macrophomina phaseolina, Arthroderma uncinatum | 32 | [7] |

| Trichophyton mentagrophytes | 64 | [7] | |

| Related Hydroxy Fatty Acids | |||

| 3-Hydroxy fatty acids (racemic mixtures) | Various molds and yeasts | 10 - 100 | [8] |

Signaling Pathways

Trihydroxy octadecenoic acids exert their biological effects by modulating key signaling pathways involved in inflammation and cell proliferation. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some trihydroxy octadecenoic acids are thought to inhibit this pathway, thereby reducing inflammation.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers: cytotoxicity, anti-inflammatory and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 5. Antioxidant and Anti-Inflammatory Mechanisms of Lipophilic Fractions from Polyscias fruticosa Leaves Based on Network Pharmacology, In Silico, and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 9,12,13-Trihydroxy-10-octadecenoic Acid Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), also known as pinellic acid, is a trihydroxy fatty acid derived from the enzymatic oxidation of linoleic acid.[1] While its direct signaling pathway is still under investigation, its structural similarity to other oxidized linoleic acid metabolites, such as 9-hydroxyoctadecadienoic acid (9-HODE), suggests a potential mechanism of action through related signaling cascades. This technical guide provides a comprehensive overview of the proposed signaling pathway of 9,12,13-THOA, primarily based on the well-characterized pathway of 9-HODE acting on the G-protein coupled receptor 132 (GPR132). This document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development in areas like inflammation, immune response, and metabolic disorders.

Introduction

This compound is a metabolite of linoleic acid, a major fatty acid in lipids.[2] Its biosynthesis involves the sequential action of enzymes such as lipoxygenase and peroxygenase.[1][3] 9,12,13-THOA has been noted for its potential roles in regulating plant growth, antifungal activity, and modulating inflammatory and immune responses.[4] Given the limited direct research on its specific signaling mechanisms, this guide will extrapolate a putative pathway based on the known interactions of the structurally analogous molecule, 9-HODE, with the G-protein coupled receptor GPR132, also known as G2A.[2][5] 9-HODE is a potent agonist for GPR132, and its activation triggers downstream signaling cascades with significant physiological effects.[4][6][7]

Proposed Signaling Pathway

The proposed signaling pathway for 9,12,13-THOA is initiated by its binding to a G-protein coupled receptor, hypothesized to be GPR132. This interaction is presumed to activate heterotrimeric G-proteins, primarily of the Gq family, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events.

Furthermore, in immune cells such as macrophages, GPR132 activation has been linked to the MyD88-dependent pathway, which can lead to the activation of PI3K-AKT and MAPK signaling cascades, ultimately influencing gene expression related to inflammation and cell migration.[8]

Figure 1: Proposed signaling pathway of 9,12,13-THOA via GPR132.

Quantitative Data

Direct quantitative data for the interaction of 9,12,13-THOA with its putative receptor and downstream signaling components are currently unavailable. However, data from studies on the structurally related agonist 9-HODE provide valuable insights into the potential potency and efficacy of this signaling axis.

| Ligand | Receptor | Assay Type | Parameter | Value | Cell Line | Reference |

| 9-HODE | Human GPR132 (G2A) | Inositol Monophosphate (IP-1) Accumulation | EC50 | 7.5 µM | CHO-K1 | [9] |

| 9-HODE | Human GPR132a | Yeast-based Assay | pEC50 | 5.9 ± 0.14 | Yeast (YIG95) | [6] |

| 9-HODE | Human GPR132a | Calcium Mobilization | - | Induces Ca2+ transients at 10 µM | RBL | [10] |

| 13-HODE | Human GPR132 (G2A) | Calcium Flux | - | ~6-fold higher concentration than 9-HODE required for activation | COS-1 | [7][11] |

| N-palmitoylglycine | Human GPR132 | β-arrestin Association | pEC50 | > 9-HODE | HEK-293 | [6] |

| N-linoleoylglycine | Human GPR132 | β-arrestin Association | pEC50 | ≈ 9-HODE | HEK-293 | [6] |

| SB-583831 (agonist) | Human GPR132 | - | EC50 | Nanomolar range | - | [4] |

| SB-583355 (antagonist) | Human GPR132 | β-arrestin Association | pIC50 | ≈ 7.0 | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 9,12,13-THOA signaling pathway. These protocols are based on established methods for studying Gq-coupled GPCRs and can be adapted for 9,12,13-THOA.

Gq-Coupled Receptor Activation: Inositol Monophosphate (IP-1) Accumulation Assay

This assay measures the accumulation of IP-1, a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.[1]

Materials:

-

Cells expressing the receptor of interest (e.g., HEK293 or CHO cells)

-

Cell culture medium (e.g., DMEM, F12)

-

Phosphate-Buffered Saline (PBS)

-

IP-One Gq HTRF Assay Kit (containing IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer, and lysis buffer)

-

Lithium chloride (LiCl)

-

Test compounds (e.g., 9,12,13-THOA, agonists, antagonists)

-

96-well or 384-well white tissue culture plates

-

HTRF-compatible microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to 80-90% confluency.

-

Trypsinize, resuspend in fresh medium, and determine cell density.

-

Seed cells into a white tissue culture plate at an optimized density and incubate overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of test compounds in stimulation buffer.

-

-

Cell Stimulation:

-

Remove culture medium and gently wash cells once with PBS.

-

Add stimulation buffer containing LiCl to each well.

-

Add the test compounds (and IP1 standards for the standard curve) to the appropriate wells.

-

Incubate the plate at 37°C for a predetermined optimal time (typically 30-60 minutes).[1]

-

-

Detection:

-

Add the IP1-d2 conjugate to all wells.

-

Add the anti-IP1 antibody-Cryptate to all wells.

-

Incubate the plate for 1 hour at room temperature, protected from light.[1]

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader. The signal is inversely proportional to the IP1 concentration.

-

References

- 1. benchchem.com [benchchem.com]

- 2. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transactivation of the epidermal growth factor receptor is involved in 12-O-tetradecanoylphorbol-13-acetate-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR132 - Wikipedia [en.wikipedia.org]

- 6. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of soluble chito-oligosaccharides (CHOS) on VitD3-induced human THP-1 monocytes | PLOS One [journals.plos.org]

- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Enzymatic Formation of 9,12,13-Trihydroxy-10-octadecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOD), a member of the oxylipin family of oxidized fatty acids, has garnered significant interest due to its diverse biological activities, including potential anti-inflammatory and anti-fungal properties. The enzymatic synthesis of this complex molecule from the readily available precursor, linoleic acid, offers a regio- and stereospecific route to its various isomers. This technical guide provides an in-depth overview of the core enzymatic pathways involved in the formation of 9,12,13-THOD, detailing the key enzymes, their reaction mechanisms, and experimental protocols for its synthesis and analysis. Quantitative data is summarized for comparative purposes, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this biosynthetic process.

Introduction

This compound is a trihydroxy fatty acid derived from the oxygenation of linoleic acid. Its biosynthesis is orchestrated by a series of enzymes that vary across different biological systems, including plants, fungi, and bacteria, leading to the formation of distinct stereoisomers with potentially different biological functions. Understanding the enzymatic machinery responsible for its formation is crucial for harnessing its therapeutic potential and for developing novel biocatalytic processes for its production. This guide will focus on the primary enzymatic routes for the synthesis of 9,12,13-THOD.

Key Enzymatic Pathways

The formation of 9,12,13-THOD from linoleic acid is a multi-step process initiated by the introduction of molecular oxygen, followed by subsequent enzymatic transformations. Two primary pathways have been elucidated: the lipoxygenase-peroxygenase-epoxide hydrolase pathway, predominantly found in plants, and the linoleate diol synthase pathway, identified in certain fungi. Additionally, some bacteria have been shown to produce this compound through unique enzymatic cascades.

The Lipoxygenase (LOX), Peroxygenase, and Epoxide Hydrolase Pathway

This pathway involves the sequential action of three distinct enzymes:

-

Lipoxygenase (LOX): This non-heme iron-containing enzyme catalyzes the dioxygenation of linoleic acid to form a hydroperoxy fatty acid intermediate. Specifically, 9-lipoxygenase (9-LOX) produces 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE). The regioselectivity of lipoxygenases can be pH-dependent, with some isoforms favoring the production of 9-HPODE at acidic or neutral pH.[1][2]

-

Peroxygenase: This heme-containing enzyme utilizes the hydroperoxide group of 9-HPODE to catalyze the formation of an epoxy alcohol, 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid.[3]

-

Epoxide Hydrolase (EH): The final step involves the hydrolytic opening of the epoxide ring by an epoxide hydrolase to yield the vicinal diol, resulting in the formation of this compound.[3] Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids to their corresponding diols.[4][5][6]

dot

Caption: Lipoxygenase, Peroxygenase, and Epoxide Hydrolase Pathway for 9,12,13-THOD formation.

The Linoleate Diol Synthase (LDS) Pathway

In some fungi, such as Gaeumannomyces graminis, a bifunctional enzyme known as linoleate diol synthase (LDS) is responsible for the conversion of linoleic acid to a dihydroxy derivative, which can be a precursor to trihydroxy fatty acids.[7][8] This enzyme possesses two distinct catalytic activities:

-

Dioxygenase Activity: The N-terminal domain of LDS acts as a dioxygenase, converting linoleic acid to a hydroperoxy intermediate. For instance, 7,8-LDS produces (8R)-hydroperoxylinoleic acid ((8R)-HPODE).

-

Hydroperoxide Isomerase/Synthase Activity: The C-terminal domain, which shows homology to cytochrome P450 enzymes, then isomerizes the hydroperoxide to form a diol. In the case of 7,8-LDS, this results in the formation of (7S,8S)-dihydroxylinoleic acid. Further enzymatic steps would be required to introduce the third hydroxyl group to form 9,12,13-THOD, though this specific transformation by LDS has not been fully elucidated.

Caption: General workflow for enzymatic synthesis and analysis of 9,12,13-THOD.

Protocol 1: Coupled Enzyme Assay for 9,12,13-THOD Synthesis

This protocol describes a conceptual coupled assay using lipoxygenase and a crude peroxygenase/epoxide hydrolase preparation.

Materials:

-

Linoleic acid

-

Soybean lipoxygenase (Type I-B)

-

Crude enzyme extract from a plant source known for peroxygenase and epoxide hydrolase activity (e.g., oat flour) [3]* Phosphate buffer (pH 6.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Lipoxygenase Reaction:

-

Prepare a solution of linoleic acid (e.g., 1 mM) in phosphate buffer (pH 6.5).

-

Add soybean lipoxygenase to the substrate solution and incubate at room temperature with gentle stirring. Monitor the formation of 9-HPODE by UV-Vis spectrophotometry at 234 nm.

-

-

Coupled Peroxygenase/Epoxide Hydrolase Reaction:

-

To the reaction mixture containing 9-HPODE, add the crude plant enzyme extract.

-

Continue the incubation for a specified period (e.g., 1-2 hours).

-

-

Product Extraction:

-

Stop the reaction by acidifying the mixture to pH 3-4 with HCl.

-

Extract the products with an equal volume of ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

-

Purification and Analysis:

-

Redissolve the crude product in a suitable solvent (e.g., methanol).

-

Purify 9,12,13-THOD using preparative HPLC with a C18 column.

-

Analyze the purified fractions by LC-MS/MS to confirm the identity and determine the purity of 9,12,13-THOD.

-

Protocol 2: Analysis of 9,12,13-THOD by LC-MS/MS

Instrumentation:

-

UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

Chromatographic Conditions:

-

Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm). [1]* Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the different isomers of THOD.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Capillary Voltage: 2.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.

-

Data Acquisition: Full scan mode and product ion scan mode to identify the precursor ion ([M-H]⁻) and its characteristic fragment ions.

Conclusion

The enzymatic formation of this compound represents a fascinating area of biocatalysis with significant potential for the sustainable production of this bioactive molecule. The lipoxygenase-peroxygenase-epoxide hydrolase pathway in plants and the linoleate diol synthase pathway in fungi provide distinct routes to this complex oxylipin. Further research into the detailed mechanisms and optimization of these enzymatic cascades, particularly in microbial systems, will be crucial for unlocking the full therapeutic and industrial potential of 9,12,13-THOD. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the field of drug development and natural product synthesis.

References

- 1. Human Metabolome Database: Showing metabocard for (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (HMDB0038555) [hmdb.ca]

- 2. The enzymic conversion of linoleic acid into 9-(nona-1',3'-dienoxy)non-8-enoic acid, a novel unsaturated ether derivative isolated from homogenates of Solanum tuberosum tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lyophilized extracts from vegetable flours as valuable alternatives to purified oxygenases for the synthesis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of a novel 9,12-dihydroxy-10(E)-eicosenoic acid from eicosenoic acid by Pseudomonas aeruginosa PR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic properties of linoleate diol synthase of the fungus Gaeumannomyces graminis: a comparison with PGH synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linoleate diol synthase - Wikipedia [en.wikipedia.org]

9,12,13-Trihydroxy-10-octadecenoic Acid (9,12,13-THOA): A Technical Guide on its Role as a Lipid Mediator

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), also known as pinellic acid, is a polyunsaturated fatty acid derived from the enzymatic oxidation of linoleic acid.[1][2] Initially identified for its roles in plant physiology, including growth regulation and defense, recent research has illuminated its function as a significant lipid mediator in mammalian systems.[1][3] This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and diverse biological activities of 9,12,13-THOA. We detail its mechanism of action, particularly through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), and its subsequent influence on inflammatory, metabolic, and vascular processes. This document synthesizes current knowledge, presents key experimental methodologies, and offers structured data to serve as a foundational resource for professionals in research and drug development exploring the therapeutic potential of this multifaceted lipid mediator.

Introduction

This compound (9,12,13-THOA) is a trihydroxy metabolite of linoleic acid, a major essential ω-6 polyunsaturated fatty acid.[4][5] Structurally, it is a long-chain fatty acid with a molecular formula of C18H34O5 and a molecular weight of approximately 330.5 g/mol .[2][6] As a signaling molecule, it is involved in a range of biological activities, from modulating inflammation and immune responses to regulating metabolic pathways.[1] Its actions are often mediated through interactions with nuclear receptors, positioning it as a molecule of interest for understanding and potentially treating complex diseases.

Biosynthesis and Metabolism

The formation of 9,12,13-THOA from linoleic acid is a multi-step enzymatic process. This pathway involves a coordinated series of oxidation reactions catalyzed by several key enzymes.

Key Biosynthetic Steps:

-

Initial Oxygenation: The cascade begins with the enzyme 15-lipoxygenase (15-LOX), which catalyzes the stereospecific oxygenation of linoleic acid. This reaction forms the unstable intermediate, 13-hydroperoxy-octadecadienoic acid (13-HPODE).[1]

-

Peroxygenase Action: The hydroperoxide intermediate is then acted upon by a peroxygenase. This enzyme is crucial for the subsequent formation of an epoxy alcohol intermediate, 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid.[7]

-

Epoxide Hydrolation: Finally, an epoxide hydrolase facilitates the hydrolysis of the epoxy group, yielding the stable this compound.[7]

Some studies suggest that the breakdown or further conversion of 9,12,13-THOA may be carried out by cytochrome P450 monooxygenases, indicating a broader metabolic network for this lipid mediator.[7]

Signaling Pathways and Mechanism of Action

9,12,13-THOA exerts many of its biological effects by acting as a ligand for nuclear receptors, most notably Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).

PPAR-γ Activation Pathway:

PPAR-γ is a ligand-activated transcription factor that plays a master role in regulating lipid and glucose metabolism, as well as inflammation.[8][9] The activation sequence is as follows:

-

Ligand Binding: 9,12,13-THOA, along with other related dihydroxyoctadecenoic acids (DiHOMEs), can act as an endogenous ligand, binding to and activating PPAR-γ.[5]

-

Heterodimerization: Upon activation, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR).[8]

-

DNA Binding: This PPAR-γ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator-Responsive Elements (PPREs) located in the promoter regions of target genes.[8]

-

Transcriptional Regulation: Binding to PPREs initiates the recruitment of coactivator proteins and dismissal of corepressors, leading to the upregulation or downregulation of gene transcription.[9]

Downstream effects of PPAR-γ activation by ligands like 9,12,13-THOA include increased expression of genes involved in fatty acid uptake and metabolism (e.g., CD36, FABP4) and decreased expression of inflammatory markers.[5][10]

Biological Activities and Physiological Roles

The function of 9,12,13-THOA spans cellular metabolism, immune modulation, and vascular health.

Inflammation and Immune Response

9,12,13-THOA and its structural relatives, such as 12,13-diHOME, are increasingly recognized for their role in immunity.

-

PPAR-γ Mediated Anti-Inflammatory Effects: By activating PPAR-γ, these lipids can suppress inflammatory responses. For instance, PPAR-γ activation in dendritic cells has anti-inflammatory effects, and its loss can impair immune tolerance.[5]

-

Macrophage Polarization: The related lipid 12,13-diHOME has been shown to skew macrophages toward an inflammatory IL-1β high/CD206 low phenotype, suggesting that different contexts can lead to varied inflammatory outcomes.[11]

-

T Helper Cell Regulation: PPAR-γ is expressed in T helper 9 (Th9) cells and is crucial for their full effector function, which includes the production of IL-9.[8][12] IL-9 itself can have autocrine and paracrine pro-inflammatory effects, suggesting a complex regulatory role for PPAR-γ ligands in different T cell subsets.[13]

-

Allergic Inflammation: Elevated levels of the related metabolite 12,13-diHOME in infants have been correlated with a higher risk of developing atopy and asthma, highlighting the clinical relevance of this metabolic pathway in allergic diseases.[5][11]

Metabolic Regulation

Through PPAR-γ, 9,12,13-THOA is implicated in systemic metabolic control.

-

Adipose Tissue Function: PPAR-γ is a master regulator of adipocyte differentiation and is critical for trapping fatty acids in adipose tissue, which helps improve whole-body insulin sensitivity.[9][10]

-

Glucose Homeostasis: PPAR-γ activation upregulates genes involved in glucose uptake, such as GLUT4, and controls the secretion of adipokines like adiponectin that influence insulin sensitivity.[10]

-

Association with Adiposity: In a large human cross-sectional study, the related metabolite 12,13-diHOME was found to be inversely associated with total fat mass and other metabolic traits, suggesting a protective role against metabolic disorders.[14]

Vascular Function

Lipid mediators derived from linoleic acid can impact the cardiovascular system.

-

Endothelial Function: The endothelium releases various factors that regulate vascular tone.[15] While direct studies on 9,12,13-THOA are limited, related metabolites are known to have cardiovascular effects.[5]

-

Cardiovascular Disease: The related lipid 12,13-diHOME has been identified as an independent risk factor for acute myocardial infarction in patients with type 2 diabetes, indicating that dysregulation of this pathway can contribute to cardiovascular pathology.[16]

Quantitative Data Summary

The precise quantitative metrics for 9,12,13-THOA's activity, such as binding affinities (Kd), half-maximal effective concentrations (EC50), and inhibitory concentrations (IC50), are highly dependent on the specific experimental system (e.g., cell type, assay conditions). The table below provides a structured format for collating such data as it becomes available from targeted studies.

| Parameter | Target/System | Reported Value | Experimental Context | Reference |

| Binding Affinity (Kd) | Recombinant Human PPAR-γ | Data not available | Surface Plasmon Resonance | - |

| EC50 | PPAR-γ Reporter Assay | Data not available | HEK293T cells | - |

| IC50 | 15-Lipoxygenase Inhibition | Data not available | Enzyme kinetics assay | - |

| Optimal Concentration | Suppression of TNF-α in LPS-stimulated macrophages | Data not available | Murine RAW 264.7 cells | - |

Note: This table is a template. Specific values should be populated from dedicated experimental literature.

Experimental Protocols and Methodologies

The study of 9,12,13-THOA requires specialized techniques for its extraction, synthesis, quantification, and functional characterization.

Extraction from Biological Samples

-

Objective: To isolate 9,12,13-THOA and other oxylipins from tissues (e.g., plant, mammalian) or biofluids.

-

Protocol Outline:

-

Homogenization: Tissues are flash-frozen in liquid nitrogen and ground to a fine powder.

-

Lipid Extraction: Homogenate is subjected to a biphasic solvent extraction, typically using a Folch or Bligh-Dyer method with chloroform/methanol mixtures. An internal standard (e.g., a deuterated analog) is added for accurate quantification.

-

Solid-Phase Extraction (SPE): The lipid extract is passed through an SPE cartridge (e.g., C18) to separate oxylipins from more abundant neutral lipids and phospholipids.

-

Elution and Concentration: The oxylipin fraction is eluted with a solvent like methanol or ethyl acetate and dried under a stream of nitrogen.

-

Enzymatic Synthesis

-

Objective: To produce 9,12,13-THOA in vitro for use as an analytical standard or for functional studies.

-

Protocol Outline:

-

Substrate Preparation: A buffered solution of linoleic acid is prepared.

-

Lipoxygenase Reaction: Purified 15-lipoxygenase is added to the linoleic acid solution and incubated to produce 13-HPODE.

-

Peroxygenase/Epoxide Hydrolase Reaction: Subsequently, peroxygenase and epoxide hydrolase enzymes (from a suitable source, like a plant protein extract) are added to the mixture.[1][7]

-

Purification: The final product is extracted and purified using High-Performance Liquid Chromatography (HPLC), with fraction collection guided by UV detection.[3]

-

Quantification by LC-MS/MS

-

Objective: To accurately detect and quantify 9,12,13-THOA in complex biological samples.

-

Methodology:

-

Chromatographic Separation: The extracted lipid sample is injected into a liquid chromatography system, typically using a reverse-phase C18 column, to separate 9,12,13-THOA from its isomers and other lipids.

-

Mass Spectrometry Detection: The eluent is directed into a tandem mass spectrometer (MS/MS) operating in negative ion mode.

-

MRM Analysis: The instrument is set to Multiple Reaction Monitoring (MRM) mode, where it selectively monitors for a specific precursor-to-product ion transition unique to 9,12,13-THOA (e.g., m/z 329 -> specific fragments), ensuring high sensitivity and specificity.

-

Quantification: The peak area of endogenous 9,12,13-THOA is compared to that of a known amount of a stable isotope-labeled internal standard.

-

Functional Assays

-

PPAR-γ Reporter Gene Assay:

-

Cells (e.g., HEK293T) are co-transfected with plasmids expressing PPAR-γ, RXR, and a reporter construct containing a luciferase gene downstream of a PPRE.

-

Transfected cells are treated with varying concentrations of 9,12,13-THOA.

-

Luciferase activity is measured as a proxy for PPAR-γ transcriptional activation.

-

-

Macrophage Polarization Assay:

-

Primary macrophages or a cell line (e.g., THP-1) are cultured.

-

Cells are treated with 9,12,13-THOA, with or without an inflammatory stimulus like LPS.

-

Changes in cell surface markers (e.g., CD86, CD206) are analyzed by flow cytometry, and cytokine secretion (e.g., TNF-α, IL-10) is measured by ELISA to determine polarization state.

-

Conclusion and Future Directions

This compound is an important endogenous lipid mediator with pleiotropic effects on inflammation, metabolism, and vascular biology. Its primary mechanism of action through the activation of PPAR-γ provides a clear framework for understanding its influence on gene expression and cellular function. The inverse association of related metabolites with adiposity and their link to inflammatory conditions like asthma and cardiovascular disease underscore their therapeutic and biomarker potential.

Future research should focus on:

-

Receptor Specificity: Elucidating the full spectrum of receptors and binding proteins that interact with 9,12,13-THOA beyond PPAR-γ.

-

Clinical Correlation: Conducting larger human cohort studies to firmly establish the relationship between circulating levels of 9,12,13-THOA and the risk or progression of metabolic and inflammatory diseases.

-

Therapeutic Development: Designing stable synthetic analogs of 9,12,13-THOA with optimized potency and selectivity for PPAR-γ to explore their potential as novel therapeutics for conditions such as type 2 diabetes, atherosclerosis, and chronic inflammatory disorders.

-

Biosynthetic Regulation: Investigating the upstream regulation of the 15-LOX/peroxygenase/epoxide hydrolase pathway to identify points of intervention for modulating endogenous 9,12,13-THOA production.

References

- 1. Buy this compound | 29907-56-0 [smolecule.com]

- 2. 9,12,13-Trihydroxy-10E-octadecenoic acid | C18H34O5 | CID 5282966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for 9,12,13-TriHOME (HMDB0004708) [hmdb.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. Human Metabolome Database: Showing metabocard for (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (HMDB0038555) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. PPAR-γ regulates the effector function of human T helper 9 cells by promoting glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPARγ and human metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 12,13-diHOME Promotes Inflammatory Macrophages and Epigenetically Modifies Their Capacity to Respond to Microbes and Allergens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of human Th9 cell differentiation by lipid modulators targeting PPAR-γ and acetyl-CoA-carboxylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human TH9 cells are skin-tropic and have autocrine and paracrine pro-inflammatory capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The proposed systemic thermogenic metabolites succinate and 12,13-diHOME are inversely associated with adiposity and related metabolic traits: evidence from a large human cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Endothelium and Its Role in Regulating Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 12,13-diHOME and noradrenaline are associated with the occurrence of acute myocardial infarction in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of 9,12,13-Trihydroxy-10-octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-TriHOME) is a trihydroxy fatty acid derived from the oxygenation of linoleic acid. As a member of the oxylipin family, 9,12,13-TriHOME is implicated in various physiological and pathological processes, notably inflammation.[1][2] Accurate and sensitive quantification of 9,12,13-TriHOME in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of 9,12,13-TriHOME using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Signaling Pathway and Biosynthesis

9,12,13-TriHOME is biosynthesized from linoleic acid through enzymatic pathways. One key enzyme involved in its formation is 15-lipoxygenase (15-LOX), which catalyzes the initial oxygenation of linoleic acid.[2] This process is particularly relevant in inflammatory cells like eosinophils.[2][3] The resulting hydroperoxide intermediate undergoes further enzymatic transformations to yield the trihydroxy metabolite. The general biosynthetic pathway is illustrated below.

Caption: Biosynthesis of 9,12,13-TriHOME from linoleic acid and its role in inflammation.

Experimental Workflow

A typical workflow for the LC-MS/MS analysis of 9,12,13-TriHOME from biological samples involves several key steps, from sample collection and preparation to data acquisition and analysis. The following diagram outlines this experimental process.

Caption: A generalized workflow for the LC-MS/MS analysis of 9,12,13-TriHOME.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated LC-MS/MS method for the analysis of 9,12,13-TriHOME.[1][4]

| Parameter | 9,10,13-TriHOME | 9,12,13-TriHOME |

| **Linearity (R²) ** | 0.998 | 0.998 |

| Limit of Detection (LOD) | 90 - 98 fg on column | 90 - 98 fg on column |

| Limit of Quantification (LOQ) | 0.3 - 306.2 pM | 0.3 - 306.2 pM |

| Intra-day Precision (%CV) | ≤ 6.1% | ≤ 6.1% |

| Inter-day Precision (%CV) | ≤ 6.1% | ≤ 6.1% |

| Accuracy (%) | 98 - 120% | 98 - 120% |

Experimental Protocols

Sample Preparation (from Bronchoalveolar Lavage Fluid - BALF)

This protocol is adapted from Fuchs et al., 2018.[1]

Materials:

-

BALF sample

-

Internal Standard (IS): [11,12,13-¹³C₃]9(S),12(S),13(S)-TriHOME

-

Methanol (MeOH), HPLC grade

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

-

Formic acid (FA)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw the BALF sample on ice.

-

Add 10 µL of the internal standard solution to 500 µL of the BALF sample.

-

Vortex mix the sample thoroughly.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 30% mobile phase B).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

-

Waters Acquity UPLC system or equivalent.[1]

Parameters:

-

Column: Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm particle size.[1]

-

Mobile Phase A: 0.1% acetic acid in water.[1]

-

Mobile Phase B: 5% methanol in acetonitrile.[1]

-

Gradient: Isocratic elution with 30% mobile phase B.[1]

-

Flow Rate: 0.3 mL/min.[4]

-

Column Temperature: 40°C.[4]

-

Injection Volume: 7.5 µL.[1]

-

Run Time: 12.5 minutes for separation, followed by a wash and re-equilibration for a total run time of approximately 16.5 minutes.[1][4]

Tandem Mass Spectrometry (MS/MS)

Instrumentation:

-

Waters Xevo TQ-XS triple quadrupole mass spectrometer or equivalent.[1]

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Capillary Voltage: 2.5 kV.

-

Cone Voltage: 37 V.[1]

-

Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

-

Desolvation Gas Flow: 1000 L/hr.

-

Cone Gas Flow: 150 L/hr.

-

Collision Gas: Argon.

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 9,10,13-TriHOME | 329.1 | 139.0 | 21 |

| 9,12,13-TriHOME | 329.1 | 211.0 | 25 |

| [¹³C₃]9,12,13-TriHOME (IS) | 332.1 | 214.0 | 25 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.[1][4]

Conclusion

The LC-MS/MS method detailed in these application notes provides a highly sensitive and specific approach for the quantification of this compound in biological samples. The provided protocols for sample preparation, liquid chromatography, and tandem mass spectrometry, along with the summarized quantitative data, offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these protocols will enable the reliable measurement of 9,12,13-TriHOME, facilitating further investigation into its biological significance and potential as a biomarker or therapeutic target.

References

- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process. | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

Application Notes: Quantification of 9,12,13-Trihydroxy-10-octadecenoic Acid in Plant Tissues

Introduction

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-TriHOME), also known as pinellic acid, is an oxidized lipid (oxylipin) derived from the enzymatic oxidation of linoleic acid.[1][2] In plants, this molecule and other related oxylipins are involved in various physiological processes, including defense responses against pathogens and wounding.[2][3] The accurate quantification of 9,12,13-TriHOME in plant tissues is crucial for understanding its biological roles and the biochemical pathways that govern its synthesis and metabolism. This document provides detailed protocols for the extraction, separation, and quantification of 9,12,13-TriHOME from plant matrices using modern analytical techniques.

Biosynthetic Pathway of this compound

The formation of 9,12,13-TriHOME in plants is a multi-step enzymatic process. It is believed to be synthesized from linoleic acid through the sequential action of lipoxygenase (LOX), peroxygenase (PXG), and epoxide hydrolase (EH).[4] This pathway highlights the complexity of oxylipin metabolism in plants.

Caption: Biosynthesis of 9,12,13-TriHOME from linoleic acid.

Experimental Protocols

Protocol 1: Lipid Extraction from Plant Tissues

This protocol describes a standard method for the extraction of total lipids, including oxylipins, from plant material. It is based on the widely used Bligh-Dyer method.[5]

Materials:

-

Fresh plant tissue (e.g., leaves, roots, fruits)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 1 gram of the powdered tissue into a glass centrifuge tube.

-

Add a mixture of chloroform and methanol (1:2, v/v) to the tissue sample. For every 1 g of tissue, use 3 mL of the solvent mixture.[5]

-

Homogenize the mixture thoroughly using a vortex or homogenizer for 2-5 minutes.

-

Add 1 mL of chloroform for every 1 g of initial tissue and vortex for 1 minute.

-

Add 1 mL of deionized water for every 1 g of initial tissue and vortex for 1 minute.

-

Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases. Three layers will form: an upper aqueous (methanol/water) phase, a lower organic (chloroform) phase containing the lipids, and a solid pellet of plant debris in the middle.

-

Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean round-bottom flask.

-

Dry the lipid extract completely under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol/acetonitrile) for subsequent analysis. Store the extract at -80°C until analysis.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying oxylipins due to its high sensitivity and selectivity.[6] The following is a generalized protocol; specific parameters may need optimization depending on the instrument.

A. Chromatographic Separation (UPLC/UHPLC)

| Parameter | Recommended Conditions |

| System | ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY Premier BEH C18 (2.1 x 150 mm, 1.7 µm) or equivalent |

| Mobile Phase A | Water with 0.1% acetic acid or 0.01% formic acid[6] |

| Mobile Phase B | Acetonitrile/Methanol (80:15 v/v) with 0.1% acetic acid or Acetonitrile with 0.01% formic acid[7] |

| Flow Rate | 0.3 - 0.4 mL/min[6][7] |

| Column Temperature | 35 - 50°C[6] |

| Injection Volume | 3 - 10 µL[6] |

| Gradient Elution | A multi-step linear gradient is typically used to separate the various oxylipins. An example gradient is: Start at 25-33% B, increase to ~60-70% B over 10-15 minutes, then ramp to 95% B to wash the column, and re-equilibrate at initial conditions.[6][7] |

B. Mass Spectrometry Detection (Tandem Quadrupole)

| Parameter | Recommended Conditions |

| System | Xevo TQ-XS, Sciex 6500, or equivalent tandem quadrupole MS[6] |

| Ionization Mode | Electrospray Ionization, Negative Mode (ESI-) |

| Capillary Voltage | 2.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 650°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon[7] |

C. MRM Transitions for 9,12,13-TriHOME

For quantification, at least two MRM transitions (a quantifier and a qualifier) should be monitored to ensure identification accuracy.[8]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |

| 9,12,13-TriHOME | 329.1 / 329.2 | 211.0 | 171.0 (typical fragment) | [1] |

Note: The exact m/z values and optimal collision energies must be determined empirically by infusing a pure standard of the analyte.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis requires chemical derivatization to increase the volatility of the hydroxyl and carboxyl groups of the fatty acid.[5]

A. Derivatization: Fatty Acid Methyl Ester (FAME) Preparation

-

To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.[5]

-

Heat the mixture at 60°C for 1 hour to convert the fatty acids to their corresponding FAMEs.

-

After cooling, add water and extract the FAMEs with hexane.

-

Dry the hexane extract under a nitrogen stream and reconstitute in a small volume of hexane for GC-MS analysis.

B. GC-MS Analysis

| Parameter | Recommended Conditions |

| System | Agilent GC-MS system or equivalent[9][10] |